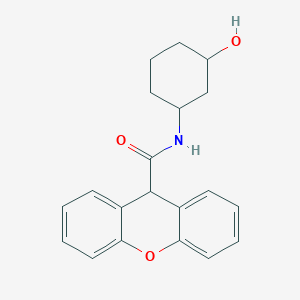
N-(3-Hydroxycyclohexyl)-9H-xanthen-9-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a xanthene core, which is a tricyclic structure, and a carboxamide group attached to a hydroxycyclohexyl moiety
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the xanthene derivative with an appropriate amine, such as 3-hydroxycyclohexylamine, under dehydrating conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide may involve large-scale batch or continuous flow processes. These methods ensure the efficient synthesis of the compound while maintaining high yield and purity. The use of automated reactors and advanced purification techniques can further enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the cyclohexyl moiety can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclohexyl moiety may play a role in binding to these targets, while the xanthene core can influence the overall activity of the compound. The exact pathways and molecular targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide: can be compared with other xanthene derivatives, such as fluorescein and rhodamine, which are well-known for their fluorescent properties.
Hydroxycyclohexyl derivatives: Compounds like 3-hydroxycyclohexylamine and its derivatives can be considered similar due to the presence of the hydroxycyclohexyl moiety.
Uniqueness
Structural Uniqueness: The combination of the xanthene core with the hydroxycyclohexyl moiety and the carboxamide group makes N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide unique compared to other xanthene derivatives.
Functional Properties:
Eigenschaften
IUPAC Name |
N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-14-7-5-6-13(12-14)21-20(23)19-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)19/h1-4,8-11,13-14,19,22H,5-7,12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLFTIVDHITOFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-isopropylphenoxy)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2382117.png)
![Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382119.png)
![(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B2382120.png)


![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2382127.png)

![N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide](/img/structure/B2382130.png)





